tert-Butyloxycarbonyl-leucyl-glycyl-arginine-4-trifluoromethylcoumarin-7-amide
Overview
Description
tert-Butyloxycarbonyl-leucyl-glycyl-arginine-4-trifluoromethylcoumarin-7-amide: is a synthetic peptide derivative often used in biochemical research. This compound combines a peptide sequence with a fluorogenic coumarin derivative, making it useful in various assays, particularly those involving protease activity. The tert-butyloxycarbonyl (Boc) group serves as a protecting group for the amino terminus, enhancing the stability of the compound during synthesis and storage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyloxycarbonyl-leucyl-glycyl-arginine-4-trifluoromethylcoumarin-7-amide typically involves solid-phase peptide synthesis (SPPS). Here is a general outline of the synthetic route:
Solid-Phase Peptide Synthesis (SPPS):
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale, often utilizing automated peptide synthesizers to enhance efficiency and reproducibility. The process involves:
Automated SPPS: Utilizing automated synthesizers to perform repetitive coupling and deprotection cycles.
Purification: High-performance liquid chromatography (HPLC) is used to purify the final product.
Quality Control: Mass spectrometry and NMR spectroscopy ensure the purity and structural integrity of the compound.
Chemical Reactions Analysis
Types of Reactions
tert-Butyloxycarbonyl-leucyl-glycyl-arginine-4-trifluoromethylcoumarin-7-amide can undergo various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions.
Deprotection: The Boc group can be removed using TFA.
Fluorogenic Reactions: The coumarin moiety can undergo photochemical reactions, emitting fluorescence upon excitation.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Deprotection: Trifluoroacetic acid (TFA).
Fluorogenic Reactions: UV light for excitation.
Major Products Formed
Hydrolysis: Produces individual amino acids or smaller peptides.
Deprotection: Yields the free amine form of the peptide.
Fluorogenic Reactions: Generates fluorescent products detectable by spectroscopic methods.
Scientific Research Applications
Chemistry
Protease Assays: Used as a substrate in enzymatic assays to measure protease activity by detecting the release of the fluorescent coumarin derivative.
Peptide Synthesis: Serves as a model compound in the development of new peptide synthesis methodologies.
Biology
Enzyme Kinetics: Helps in studying the kinetics of proteolytic enzymes.
Cell Biology: Used in cell-based assays to monitor protease activity within cells.
Medicine
Drug Development: Assists in screening potential protease inhibitors, which are crucial in developing treatments for diseases like cancer and viral infections.
Industry
Biotechnology: Employed in the production of diagnostic kits and research reagents.
Mechanism of Action
The mechanism of action of tert-Butyloxycarbonyl-leucyl-glycyl-arginine-4-trifluoromethylcoumarin-7-amide involves its role as a substrate for proteases. Upon cleavage by a protease, the coumarin moiety is released, which then fluoresces under UV light. This fluorescence can be quantitatively measured, providing insights into the activity of the protease. The molecular targets are the active sites of proteolytic enzymes, and the pathways involved include the enzymatic hydrolysis of peptide bonds.
Comparison with Similar Compounds
Similar Compounds
tert-Butyloxycarbonyl-leucyl-glycyl-arginine-7-amido-4-methylcoumarin: Similar structure but with a methyl group instead of a trifluoromethyl group.
tert-Butyloxycarbonyl-leucyl-glycyl-arginine-4-methylumbelliferyl-7-amide: Uses a different fluorogenic moiety (umbelliferone).
Uniqueness
tert-Butyloxycarbonyl-leucyl-glycyl-arginine-4-trifluoromethylcoumarin-7-amide is unique due to the presence of the trifluoromethyl group on the coumarin moiety, which can enhance the compound’s fluorescence properties and stability. This makes it particularly useful in sensitive and high-throughput assays where strong and stable fluorescence signals are required.
This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
tert-butyl N-[(2S)-1-[[2-[[(2S)-5-(diaminomethylideneamino)-2-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]pentanoyl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H40F3N7O7/c1-15(2)11-20(38-27(44)46-28(3,4)5)24(42)36-14-22(40)39-25(43)19(7-6-10-35-26(33)34)37-16-8-9-17-18(29(30,31)32)13-23(41)45-21(17)12-16/h8-9,12-13,15,19-20,37H,6-7,10-11,14H2,1-5H3,(H,36,42)(H,38,44)(H4,33,34,35)(H,39,40,43)/t19-,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHRPJBROAGODAG-PMACEKPBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)NC(=O)C(CCCN=C(N)N)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NCC(=O)NC(=O)[C@H](CCCN=C(N)N)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H40F3N7O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00151708 | |
Record name | tert-Butyloxycarbonyl-leucyl-glycyl-arginine-4-trifluoromethylcoumarin-7-amide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00151708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
655.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117141-39-6 | |
Record name | tert-Butyloxycarbonyl-leucyl-glycyl-arginine-4-trifluoromethylcoumarin-7-amide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117141396 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | tert-Butyloxycarbonyl-leucyl-glycyl-arginine-4-trifluoromethylcoumarin-7-amide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00151708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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